molecular formula C10H14N2O4 B11883082 Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate

Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B11883082
M. Wt: 226.23 g/mol
InChI Key: QXRWJMHJZBNCIF-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[34]octane-2-carboxylate is a complex organic compound with a unique spiro structureIts molecular formula is C10H14N2O4, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diketone with a diamine under controlled conditions to form the spiro structure. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties.

Biological Activity

Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure with two nitrogen atoms integrated into its framework. The presence of dioxo functionality contributes to its reactivity and interaction with biological targets.

Molecular Formula: C₇H₈N₂O₄
Molecular Weight: Approximately 184.15 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of isocitrate dehydrogenase (IDH), an enzyme involved in cellular metabolism. IDH inhibitors are of particular interest in cancer therapy due to their role in altering metabolic pathways in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits IDH by binding to the active site, preventing substrate conversion and altering metabolic flux.
  • Anticancer Properties: By modulating metabolic pathways, it can induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings

Several studies have documented the biological effects of this compound:

  • Anticancer Activity: In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties: Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2,6-Diazaspiro[3.4]octan-7-oneSimilar spiro structureSigma-1 receptor antagonistDifferent nitrogen atom positioning
This compoundDioxo functionalityIDH inhibitorEnhanced interaction due to carbonyl groups

Case Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability at concentrations as low as 10 µM. The study utilized a standard MTT assay to measure cytotoxicity.

Case Study 2: Enzyme Inhibition Analysis

In a biochemical assay evaluating IDH inhibition, the compound showed an IC50 value of approximately 15 µM, indicating its potency as an inhibitor compared to other known IDH inhibitors.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-11-8(14)10(12(2)9(11)15)4-6(5-10)7(13)16-3/h6H,4-5H2,1-3H3

InChI Key

QXRWJMHJZBNCIF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC(C2)C(=O)OC)N(C1=O)C

Origin of Product

United States

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